molecular formula C7H10ClNO B2619121 m-Anisidine CAS No. 1820607-08-6

m-Anisidine

Cat. No.: B2619121
CAS No.: 1820607-08-6
M. Wt: 162.63
InChI Key: FNCKZWCTEPKMQV-NIIDSAIPSA-N
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Description

m-Anisidine, also known as 3-methoxyaniline, is an organic compound with the formula CH₃OC₆H₄NH₂. It appears as a clear light yellow or amber liquid, although commercial samples can appear brown due to air oxidation. It is one of three isomers of the methoxy-containing aniline derivative .

Preparation Methods

m-Anisidine can be synthesized through the reduction of m-nitrophenol after methylation on the hydroxyl group. A typical method involves stirring and heating a mixture of m-nitroanisole, methanol, and concentrated hydrochloric acid to boiling. Iron filings are then added in small portions over a period of one hour, followed by additional refluxing and stirring for five hours. The mixture is made strongly alkaline with sodium hydroxide and steam-distilled. The distillate is extracted with ether, dried over anhydrous sodium sulfate, and distilled to obtain this compound .

Chemical Reactions Analysis

m-Anisidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include iron filings for reduction, bromine for substitution, and various oxidizing agents for oxidation. The major products formed from these reactions include quinone imines, m-methoxyaniline, and dibromo derivatives .

Scientific Research Applications

m-Anisidine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of m-Anisidine involves its interaction with various molecular targets and pathways. For example, in the synthesis of N-substituted-3-chloro-2-azetidinones, this compound acts as a nucleophile, attacking electrophilic centers in the reaction intermediates. This leads to the formation of the desired products through a series of nucleophilic substitution and elimination reactions .

Comparison with Similar Compounds

m-Anisidine is one of three isomers of anisidine, the other two being o-Anisidine (2-methoxyaniline) and p-Anisidine (4-methoxyaniline). These isomers differ in the position of the methoxy group on the aniline ring. While all three isomers share similar chemical properties, this compound is unique in its specific applications and reactivity due to the position of the methoxy group .

Similar compounds include:

This compound’s unique position of the methoxy group allows for specific reactivity patterns and applications that distinguish it from its isomers .

Properties

IUPAC Name

3-methoxyaniline
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InChI

InChI=1S/C7H9NO/c1-9-7-4-2-3-6(8)5-7/h2-5H,8H2,1H3
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InChI Key

NCBZRJODKRCREW-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC=CC(=C1)N
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Molecular Formula

C7H9NO, Array
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Related CAS

104350-19-8
Record name Benzenamine, 3-methoxy-, homopolymer
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DSSTOX Substance ID

DTXSID8024529
Record name 3-Methoxyaniline
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Molecular Weight

123.15 g/mol
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Physical Description

M-anisidine appears as pale yellow oily liquid or dark red liquid. (NTP, 1992), Light yellow liquid; [Merck Index] Dark red liquid; [Sigma-Aldrich MSDS], PALE YELLOW OILY LIQUID.
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Boiling Point

484 °F at 760 mmHg (NTP, 1992), 251 °C
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Flash Point

greater than 235 °F (NTP, 1992), 126 °C (259 °F) - closed cup, >112 °C
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), Slightly soluble in carbon tetrachloride; soluble in ethanol, ethylene, acetone, benzene, Solubility in water, g/100ml at 20 °C: 2.05
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Density

1.096 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.1 g/cm³
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Vapor Pressure

15.4 mmHg at 75 °F ; 21.8 mmHg at 115 °F; 32 mmHg at 144 °F (NTP, 1992), 0.07 [mmHg], 7.5X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.31
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Color/Form

Pale yellow, oily liquid

CAS No.

536-90-3
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Melting Point

30 to 34 °F (NTP, 1992), -1 °C
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Synthesis routes and methods I

Procedure details

The advantageous effect of adding zinc chloride to an amination reaction was demonstrated in the amination reaction of 3-bromoanisole, the results of which are summarized in Table 10. When 3-bromoanisole was reacted under the standard lithium amide amination conditions, using lithium amide (10 eq.) in the presence of (CyPF-t-Bu)PdCl2 (1 mol %) in DME gave a complicated mixture of products was obtained (Table 10, Entry 1). When conducted in the presence of zinc chloride and TMEDA, however, the reaction could successfully gave the desired monoarylation product, 3-methoxyaniline, although at high concentrations N,N-dimethyl-3-methoxyaniline was formed in a significant amount as a by-product (Table 10, Entries 3 and 4). Under optimized conditions (Table 10, Entries 8 and 9), 3-methoxyaniline was formed selectively in good yield.
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Synthesis routes and methods II

Procedure details

m-acetylaminoaniline, m-propionylaminoaniline, m-butyrylaminoaniline or m-benzoylaminoaniline;
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Synthesis routes and methods III

Procedure details

m-propionylaminoaniline, m-butyrylaminoaniline or
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Synthesis routes and methods IV

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The two derivatives that are not commercially available (2-amino-benzothiazol-5-ol and 2-amino-benzothiazol-7-ol) can be obtained by cyclization of 3-methoxyaniline with ammoniumthiocyanate followed by demethylation with boron tribromide as outlined in the scheme below:
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Synthesis routes and methods V

Procedure details

m-propionylaminoaniline, m-butyrylaminoaniline or m-benzoylaminoaniline;
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